molecular formula C5H11NO2 B3028155 cis-3-amino-4-hydroxy-tetrahydropyran CAS No. 1638744-36-1

cis-3-amino-4-hydroxy-tetrahydropyran

Cat. No.: B3028155
CAS No.: 1638744-36-1
M. Wt: 117.15
InChI Key: KUCSFTQJADYIQH-UHNVWZDZSA-N
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Description

cis-3-amino-4-hydroxy-tetrahydropyran: is a heterocyclic organic compound with the molecular formula C5H11NO2. It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with amino and hydroxy substituents at the 3rd and 4th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-amino-4-hydroxy-tetrahydropyran typically involves the formation of the tetrahydropyran ring followed by the introduction of the amino and hydroxy groups. One common method is the hetero-Diels–Alder reaction, which forms the tetrahydropyran ring. Subsequent functionalization steps introduce the amino and hydroxy groups. For instance, starting from a suitable diene and dienophile, the hetero-Diels–Alder reaction can be catalyzed by a chiral chromium(III) catalyst to yield the desired product with high diastereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: cis-3-amino-4-hydroxy-tetrahydropyran can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed:

Scientific Research Applications

cis-3-amino-4-hydroxy-tetrahydropyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3-amino-4-hydroxy-tetrahydropyran involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act on enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

    Tetrahydropyran: The parent compound without the amino and hydroxy substituents.

    cis-3-amino-4-hydroxy-tetrahydrofuran: A similar compound with a five-membered ring instead of a six-membered ring.

    cis-3-amino-4-hydroxy-piperidine: A similar compound with a nitrogen atom in the ring instead of an oxygen atom.

Uniqueness: cis-3-amino-4-hydroxy-tetrahydropyran is unique due to its specific substitution pattern and the presence of both amino and hydroxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(3R,4S)-3-aminooxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSFTQJADYIQH-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@H]1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230528
Record name 4-Amino-1,5-anhydro-2,4-dideoxy-D-erythro-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638744-36-1, 1638771-36-4
Record name 4-Amino-1,5-anhydro-2,4-dideoxy-D-erythro-pentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638744-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1,5-anhydro-2,4-dideoxy-D-erythro-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Amino-4-hydroxy-tetrahydropyran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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